molecular formula C17H14F2N4O2S B2390889 N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251622-65-7

N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2390889
CAS RN: 1251622-65-7
M. Wt: 376.38
InChI Key: QMFPQIWITDALSB-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14F2N4O2S and its molecular weight is 376.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Acetamide derivatives, including those with oxadiazole rings, are frequently synthesized for various research purposes. For instance, a study on the synthesis and evaluation of corrosion inhibitors involved the creation of acetamide derivatives through amidation reactions and 1,3-dipolar cycloaddition, showcasing their potential in material science and engineering applications (Yıldırım & Cetin, 2008). Similarly, the development of novel synthetic routes to produce oxadiazole derivatives highlights the ongoing interest in exploring these compounds for their α-glucosidase inhibitory potential, which is significant for medical chemistry and drug design (Iftikhar et al., 2019).

Biological Activities

The biological activities of acetamide and oxadiazole derivatives have been extensively studied, particularly for their antimicrobial and anticancer properties. For example, certain acetamide derivatives bearing azinane and oxadiazole cores demonstrated moderate antibacterial potentials (Iqbal et al., 2017). Additionally, compounds synthesized for α-glucosidase inhibitory potential offer insights into their therapeutic applications in managing diabetes and related metabolic disorders.

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2S/c1-2-14-22-17(25-23-14)10-3-4-20-16(5-10)26-9-15(24)21-13-7-11(18)6-12(19)8-13/h3-8H,2,9H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPQIWITDALSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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